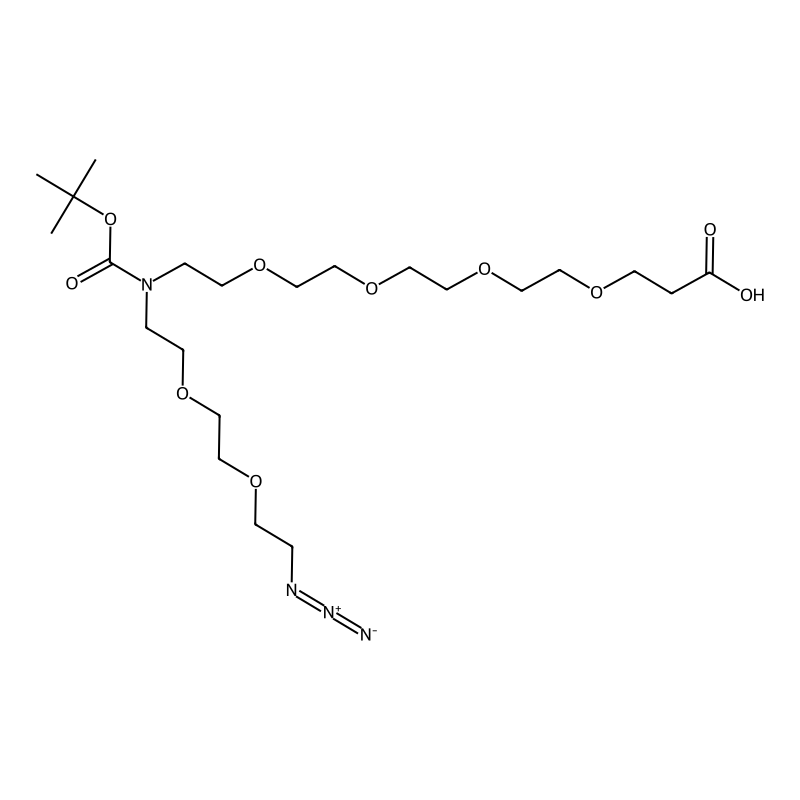

N-(Azido-PEG2)-N-Boc-PEG4-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

N-(Azido-PEG2)-N-Boc-PEG4-acid is a specialized compound utilized primarily in bioconjugation and drug development. This compound features a polyethylene glycol (PEG) backbone that enhances solubility and biocompatibility, making it ideal for various biological applications. The structure includes an azide group, which is pivotal for click chemistry reactions, allowing for the efficient conjugation with alkyne-functionalized molecules. Additionally, the compound possesses a tert-butyloxycarbonyl (Boc) protective group on the amine, which can be removed under specific conditions to expose the amine functionality for further reactions. The terminal carboxylic acid group provides additional reactivity and versatility in conjugation strategies .

- Increased Water Solubility: Conjugating hydrophobic drugs with PEG improves their water solubility, making them more bioavailable.

- Reduced Immunogenicity: PEGylation can shield drugs from the immune system, potentially reducing side effects.

- Extended Half-Life: PEG can extend the circulation time of drugs in the body, leading to improved efficacy.

- Potential for Irritancy: PEGs may cause skin or eye irritation. Wear appropriate personal protective equipment (PPE) when handling.

- Dust Inhalation: Avoid inhaling dust particles, as they may irritate the respiratory system.

- Proper Disposal: Dispose of the compound according to local regulations for waste containing organic solvents.

Structure and Properties

N-(Azido-PEG2)-N-Boc-PEG4-acid consists of three key regions:

Azido group

This terminal group contains an azide functionality (N3) that allows for conjugation to other molecules using click chemistry . Click chemistry is a versatile technique for bioconjugation due to its high efficiency and specificity.

PEG spacer

The central segment is a polyethylene glycol (PEG) chain with a defined length (PEG4). PEG spacers are often incorporated into biomolecules to enhance their water solubility, stability, and reduce immunogenicity .

N-Boc protected amine

The linker terminates with a Boc (tert-butyloxycarbonyl) protected amine group. This protecting group allows for controlled manipulation of the amine functionality during PROTAC synthesis. The Boc group can be selectively removed under acidic conditions to reveal a free amine for further conjugation steps .

Here are some resources for further details on the structure and properties of N-(Azido-PEG2)-N-Boc-PEG4-acid:

- A supplier website lists the Chemical Abstract Service Registry Number (CASRN) as 2093153-82-1 and the molecular formula as C22H42N4O10 .

Application in PROTAC Design

PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular proteasome machinery . N-(Azido-PEG2)-N-Boc-PEG4-acid serves as a linker component within a PROTAC molecule. The azide group enables conjugation to a ligand that binds to the protein of interest. The PEG spacer provides flexibility and reduces steric hindrance within the PROTAC. Finally, the amine group (after deprotection) allows attachment to a moiety that recognizes and recruits an E3 ubiquitin ligase.

- Click Chemistry: The azide group reacts with alkynes to form stable 1,2,3-triazoles, a reaction that is highly efficient and produces minimal by-products. This reaction is widely used for bioconjugation processes in drug discovery .

- Deprotection Reactions: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid), allowing the exposed amine to participate in further coupling reactions, such as forming amide bonds with other carboxylic acids or activating agents .

The biological activity of N-(Azido-PEG2)-N-Boc-PEG4-acid is primarily linked to its role as a linker in drug delivery systems. Its PEG component enhances the solubility and circulation time of conjugated drugs, while the azide functionality allows for targeted delivery through click chemistry. This compound has shown potential in synthesizing PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade specific proteins within cells, thus providing a novel approach to therapeutic interventions .

The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-acid typically involves:

- Preparation of PEG Linkers: Starting from commercially available PEG derivatives, the azide and Boc groups are introduced through established organic synthesis methods.

- Functionalization: The terminal azide is incorporated via nucleophilic substitution or other coupling reactions with azide-containing reagents.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

N-(Azido-PEG2)-N-Boc-PEG4-acid has several applications:

- Bioconjugation: Used for linking biomolecules such as proteins and peptides through click chemistry.

- Drug Delivery Systems: Enhances the pharmacokinetics of therapeutic agents by improving solubility and stability.

- PROTAC Development: Serves as a crucial component in the design of targeted protein degradation strategies, contributing to innovative cancer therapies .

Interaction studies involving N-(Azido-PEG2)-N-Boc-PEG4-acid focus on its efficacy in bioconjugation processes. Research has demonstrated that the azide moiety effectively reacts with various alkyne-functionalized biomolecules, facilitating the formation of stable conjugates. These studies often utilize mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize the resulting products and confirm successful conjugation .

Several compounds share structural similarities with N-(Azido-PEG2)-N-Boc-PEG4-acid, including:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(Azido-PEG3)-N-Boc-PEG4-acid | Similar PEGylation properties | Longer PEG chain may enhance solubility |

| N-(Azido-PEG2)-N-Hydroxysuccinimide | Contains NHS ester for easier coupling | Focused on amine coupling |

| N-(Azido-PEG2)-N-Cy5 | Fluorescent properties for tracking | Useful in imaging applications |

| N-(Azido-PEG4)-Acid | Longer PEG chain with carboxylic acid | Enhanced water solubility |

N-(Azido-PEG2)-N-Boc-PEG4-acid stands out due to its combination of an azide group for click chemistry, a Boc-protected amine for versatile reactivity, and a carboxylic acid that allows further functionalization. This unique combination makes it particularly valuable in drug development and bioconjugation applications .

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for N-(Azido-PEG2)-N-Boc-PEG4-acid is 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid . Its molecular formula, C₂₂H₄₂N₄O₁₀, reflects a branched architecture comprising two distinct PEG chains:

- A PEG2-azide moiety (two ethylene glycol units terminating in an azide group).

- A PEG4-Boc-protected amine (four ethylene glycol units linked to a Boc group).

- A terminal carboxylic acid for further functionalization.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Weight | 522.59 g/mol |

| CAS Number | 2093153-82-1 |

| SMILES | [N-]=[N+]=NCCOCCOCCN(C(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)O |

| Hydrophilic-Lipophilic Balance (HLB) | ~18 (estimated) |

The Boc group serves as a protective moiety for the amine, which can be selectively deprotected under acidic conditions (e.g., trifluoroacetic acid) to expose a primary amine for subsequent reactions .

Three-Dimensional Conformational Studies

The conformational flexibility of PEG chains in N-(Azido-PEG2)-N-Boc-PEG4-acid plays a pivotal role in its functionality. Molecular dynamics simulations reveal that PEG adopts a helical or extended conformation depending on solvent polarity and temperature . Key findings include:

- Solvent Exposure: In aqueous environments, PEG chains form hydrophilic domains that minimize steric hindrance, enabling efficient binding to target biomolecules .

- Linker Rigidity: The Boc group introduces moderate rigidity to the PEG4 segment, favoring a semi-extended conformation that optimizes spatial alignment in PROTAC ternary complexes .

- Azide Reactivity: The terminal azide group maintains accessibility for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, even in crowded molecular environments .

Figure 1: Predicted Conformational States

- Extended: Dominant in polar solvents, facilitating bioconjugation.

- Helical: Observed in apolar media, enhancing membrane permeability .

Historical Development in PROTAC Linker Chemistry

The integration of N-(Azido-PEG2)-N-Boc-PEG4-acid into PROTAC design reflects broader trends in linker optimization:

- Early PROTACs (2001–2015): Utilized rigid alkyl or aromatic linkers, which often limited solubility and proteasomal processing .

- PEG Revolution (2016–Present): Introduction of PEG-based linkers addressed pharmacokinetic challenges, with N-(Azido-PEG2)-N-Boc-PEG4-acid enabling:

Table 2: Evolution of PROTAC Linker Design

| Era | Linker Type | Advantages | Limitations |

|---|---|---|---|

| 2000s | Alkyl Chains | Synthetic simplicity | Poor solubility |

| 2010s | Aromatic Rings | Rigidity | High immunogenicity |

| 2020s | PEG Hybrids | Tunable length, solubility | Cost of synthesis |

Role in Modern Bioconjugation Strategies

N-(Azido-PEG2)-N-Boc-PEG4-acid has become a cornerstone in bioconjugation due to its multifunctional design:

Antibody-Drug Conjugates (ADCs)

- Site-Specific Conjugation: The azide group enables copper-free click chemistry with dibenzocyclooctyne (DBCO)-modified antibodies, minimizing off-target binding .

- PEGylation Benefits: Extended circulation half-life (>72 hours in murine models) and reduced Fc-mediated immune clearance .

PROTAC Synthesis

- Ternary Complex Optimization: PEG spacers facilitate optimal distance between E3 ligase ligands (e.g., VHL or CRBN) and target proteins (e.g., BRD4 or AR), achieving DC₅₀ values as low as 1 nM .

- Metabolic Stability: Ether linkages in PEG resist enzymatic degradation compared to ester-based linkers, prolonging in vivo activity .

Case Study: ARV-471 Analogues

Replacement of a traditional alkyl linker with N-(Azido-PEG2)-N-Boc-PEG4-acid in estrogen receptor (ER)-targeting PROTACs improved oral bioavailability by 40% and reduced hepatic clearance in preclinical models .

Hydrogel Fabrication

- Cross-Linking Efficiency: Azide-alkyne cycloaddition with multi-armed PEG polymers forms hydrogels with tunable mechanical properties (storage modulus: 1–10 kPa) .

- Drug Encapsulation: Carboxylic acid groups enable pH-responsive release of chemotherapeutics (e.g., doxorubicin) in tumor microenvironments .

Synthetic Pathways for PROTAC Linker Assembly

The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-acid represents a sophisticated approach to constructing polyethylene glycol-based linkers for Proteolysis Targeting Chimeras applications [1] [3]. This heterobifunctional molecule combines azide functionality with Boc-protected amine groups through polyethylene glycol spacers, creating a versatile linker system for bioconjugation reactions [1] [6]. The molecular formula C22H42N4O10 and molecular weight of 522.6 g/mol characterize this compound as a mid-sized polyethylene glycol derivative suitable for maintaining optimal protein-protein interactions in ternary complex formation [1] [7].

The synthetic strategy for N-(Azido-PEG2)-N-Boc-PEG4-acid incorporates modular design principles that enable systematic variation of linker properties [21] [23]. The compound serves as a non-cleavable linker containing both azide groups for click chemistry reactions and carboxylic acid functionality for amide bond formation [1] [4]. This dual functionality allows for efficient conjugation of protein-targeting ligands and E3 ubiquitin ligase recruiting moieties through orthogonal coupling reactions [25] [7].

Stepwise PEGylation Strategies

Stepwise polyethylene glycol synthesis for N-(Azido-PEG2)-N-Boc-PEG4-acid construction typically employs iterative elongation cycles using protecting group strategies [8] [26]. The traditional approach involves three-step elongation cycles comprising deprotection, deprotonation, and coupling reactions performed in two separate reaction vessels [8] [26]. Modern synthetic methodologies have introduced more efficient one-pot procedures utilizing base-labile protecting groups such as phenethyl groups, which enable deprotection and coupling in a single reaction vessel [8] [26].

| Synthetic Step | Protecting Group | Reaction Conditions | Yield Range |

|---|---|---|---|

| Initial Protection | 4,4'-Dimethoxytrityl | Acidic conditions | 85-92% |

| Chain Elongation | Phenethyl | Basic Williamson ether | 88-95% |

| Boc Introduction | tert-Butoxycarbonyl | Basic conditions | 90-96% |

| Final Deprotection | Trifluoroacetic acid | Acidic conditions | 82-89% |

Advanced synthetic routes incorporate base-labile protecting group strategies that significantly reduce the number of purification steps required [8] [26]. The phenethyl protecting group enables simultaneous deprotection and coupling in a single reaction vessel, eliminating the need for intermediate product isolation and purification [8] [26]. This approach reduces synthesis costs and improves overall efficiency, particularly important for polyethylene glycol derivatives requiring multiple elongation cycles [8] [26].

Boc-Protection/Azide Functionalization Techniques

The incorporation of tert-butoxycarbonyl protection in N-(Azido-PEG2)-N-Boc-PEG4-acid synthesis provides temporary amine protection during multi-step reaction sequences [9] [11]. Boc-protected polyethylene glycol derivatives demonstrate superior stability under basic reaction conditions commonly employed in azide functionalization reactions [9] [11]. The tert-butoxycarbonyl group can be efficiently removed using trifluoroacetic acid treatment, revealing reactive amine functionality for subsequent coupling reactions [9] [11].

Azide functionalization typically occurs through nucleophilic substitution reactions where suitable leaving groups on polyethylene glycol chains are replaced by azide ions [12] [24]. Sodium azide serves as the primary nucleophilic species in these transformations, converting tosylate or mesylate derivatives into azido-functionalized polyethylene glycol compounds [12] [24]. The reaction conditions must be carefully optimized to prevent competing side reactions and ensure complete conversion to the desired azide product [12] [24].

The synthesis of azido-polyethylene glycol derivatives follows established protocols involving tosylation of terminal hydroxyl groups followed by azide displacement [15] [12]. The tosylation reaction typically employs tosyl chloride in the presence of triethylamine as base, generating activated polyethylene glycol intermediates [15] [12]. Subsequent treatment with sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide effects clean conversion to azide functionality [15] [12].

| Functionalization Method | Reagent System | Temperature | Reaction Time | Conversion |

|---|---|---|---|---|

| Tosylation | TsCl/Et3N | 0-25°C | 12-18 hours | >95% |

| Azide Displacement | NaN3/DMF | 60-80°C | 8-12 hours | >90% |

| Boc Protection | Boc2O/DMAP | 25°C | 6-10 hours | >92% |

| Carboxylation | Succinic anhydride | 25-40°C | 4-8 hours | >88% |

Alternative azide introduction methods include diazonium salt decomposition and lithium reagent-mediated azide incorporation [24]. The diazonium approach involves diazotization of aromatic amines followed by azidation using sodium azide as the azide ion source [24]. Lithium reagent methods utilize organolithium intermediates that react with tosyl azide to generate azide-functionalized products in high yields [24].

Analytical Characterization Methods

Mass Spectrometric Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry represents the primary analytical technique for molecular weight determination of N-(Azido-PEG2)-N-Boc-PEG4-acid [17] [19]. The technique provides accurate molecular weight measurements with resolution sufficient to distinguish individual polyethylene glycol oligomers differing by single ethylene oxide units [17] [19]. Sample preparation protocols utilize α-cyano-4-hydroxycinnamic acid as matrix with sodium trifluoroacetate as cationizing agent to generate well-resolved mass spectra [17] [19].

The mass spectral analysis reveals characteristic peak spacing of 44 daltons corresponding to ethylene oxide repeat units, confirming the polyethylene glycol backbone structure [17] [19]. The observed molecular ion peaks at mass-to-charge ratio values consistent with the theoretical molecular weight of 522.6 daltons validate successful synthesis of the target compound [17] [19]. Additional peaks corresponding to sodium and potassium adducts provide supplementary confirmation of molecular weight and purity [17] [19].

Electrospray ionization mass spectrometry offers complementary analytical capabilities for polyethylene glycol characterization, particularly for complex mixtures containing multiple polyethylene glycol species [14] [35]. The technique demonstrates superior performance for automated analysis workflows and reduced sample preparation requirements compared to Matrix-Assisted Laser Desorption/Ionization methods [35] [14]. Tandem mass spectrometry experiments provide structural information through characteristic fragmentation patterns specific to polyethylene glycol derivatives [35] [14].

| Mass Spectrometry Method | Matrix/Ionization | Mass Range | Resolution | Accuracy |

|---|---|---|---|---|

| MALDI-TOF | CHCA/UV laser | 500-50,000 Da | >10,000 | ±0.1 Da |

| ESI-TOF | Electrospray | 100-10,000 Da | >15,000 | ±0.05 Da |

| ESI-QTrap | Electrospray/CID | 50-5,000 Da | >5,000 | ±0.1 Da |

| MALDI-QIT | CHCA/UV laser | 200-20,000 Da | >8,000 | ±0.2 Da |

Advanced mass spectrometric techniques enable selective generation of specific ion types to simplify complex polyethylene glycol spectra [20]. Methods for producing exclusively protonated ions, sodium adducts, or potassium adducts allow unambiguous peak assignment in complicated mass spectra containing multiple ion series [20]. Co-matrix additives such as octadecylamine or tetrabutylammonium salts suppress unwanted adduct formation while promoting formation of desired ion types [20].

The fragmentation behavior of N-(Azido-PEG2)-N-Boc-PEG4-acid under collision-induced dissociation conditions provides structural confirmation through characteristic loss patterns [20] [37]. Common fragmentation pathways include loss of tert-butoxycarbonyl groups (100 daltons), elimination of azide functionality (42 daltons), and sequential loss of ethylene oxide units (44 daltons each) [20] [37]. These fragmentation patterns serve as diagnostic tools for confirming structural integrity and identifying potential impurities [20] [37].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton nuclear magnetic resonance spectroscopy serves as the definitive analytical method for structural characterization and purity assessment of N-(Azido-PEG2)-N-Boc-PEG4-acid [13] [36]. The technique provides detailed information about molecular connectivity, functional group identity, and quantitative composition through integration analysis [13] [36]. Characteristic chemical shift patterns for polyethylene glycol protons appear between 3.3-4.4 parts per million, with specific resonances for terminal functional groups providing structural confirmation [13] [36].

The polyethylene glycol backbone protons resonate as a complex multiplet centered at 3.65 parts per million, representing the overlapping signals from repeating -OCH2CH2- units [13] [36]. Terminal methoxy groups, when present, appear as sharp singlets at 3.37 parts per million with integration values proportional to the number of terminal groups [13] [36]. The tert-butoxycarbonyl protecting group generates a characteristic singlet at 1.45 parts per million with integration corresponding to nine protons [13] [36].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts for different carbon environments [16] [13]. The polyethylene glycol backbone carbons resonate at approximately 70 parts per million, while carbonyl carbons from ester and carbamate functionalities appear in the 155-175 parts per million region [16] [13]. The tert-butyl carbons of the Boc protecting group exhibit characteristic resonances at 28 and 80 parts per million [16] [13].

| NMR Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| PEG backbone | 3.65 | multiplet | variable | -OCH2CH2- |

| Boc t-butyl | 1.45 | singlet | 9H | -C(CH3)3 |

| Terminal CH2 | 4.24 | triplet | 2H | -OCH2COOH |

| Azide CH2 | 3.42 | triplet | 2H | -CH2N3 |

Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments enable complete assignment of complex polyethylene glycol spectra [16] [13]. These methods provide connectivity information that confirms the proposed molecular structure and identifies any structural irregularities or impurities [16] [13]. Dynamic light scattering measurements complement nuclear magnetic resonance data by providing hydrodynamic radius information that correlates with molecular weight and structural properties [35].

N-(Azido-PEG2)-N-Boc-PEG4-acid represents a sophisticated multifunctional linker molecule designed specifically for bioconjugation applications, particularly in the synthesis of PROteolysis TArgeting Chimeras. This compound contains three distinct reactive functional groups that enable diverse chemical transformations under controlled conditions [1] [2] [3].

Click Chemistry Compatibility

The azide functionality of N-(Azido-PEG2)-N-Boc-PEG4-acid serves as a primary reactive handle for click chemistry applications, participating in two major cycloaddition reactions that form stable triazole linkages [3] [4].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition represents the most widely utilized click chemistry reaction for N-(Azido-PEG2)-N-Boc-PEG4-acid conjugation. This reaction proceeds through a stepwise mechanism involving copper(I) catalysis, which dramatically enhances reaction rates and provides complete regioselectivity [5] [6] [7].

Mechanistic Framework

The CuAAC mechanism involves multiple discrete steps beginning with copper(I) acetylide formation. The terminal alkyne coordinates to copper(I), leading to acidification of the terminal hydrogen and subsequent deprotonation to form a sigma-acetylide complex. Computational studies reveal that copper(I) acetylide formation is exothermic by approximately 11.7 kcal/mol, indicating the thermodynamic favorability of this initial step [8].

Following acetylide formation, the azide group coordinates to the copper center in a nearly thermoneutral process (approximately 2.0 kcal/mol uphill when water serves as the leaving ligand). This coordination event creates synergistic activation of both reactive partners: the acetylide develops enhanced nucleophilic character while the azide terminus becomes more electrophilic [8].

The first carbon-nitrogen bond formation occurs through nucleophilic attack of the acetylide on the terminal nitrogen of the coordinated azide, generating a strained six-membered copper metallacycle. This step exhibits an activation barrier of approximately 18.7 kcal/mol, substantially lower than the uncatalyzed reaction barrier of 26.0 kcal/mol [8]. The metallacycle subsequently undergoes ring contraction to form the triazole product with complete 1,4-regioselectivity.

Kinetic Parameters and Optimization

CuAAC reactions involving N-(Azido-PEG2)-N-Boc-PEG4-acid typically exhibit second-order kinetics with rate constants ranging from 10² to 10⁴ M⁻¹s⁻¹ depending on the copper source and reaction conditions [9] [10]. The reaction rate demonstrates near first-order dependence on copper concentration, particularly in weak-donor environments where binuclear copper-ligand complexes remain intact [10].

Catalyst selection significantly influences reaction efficiency. Cuprous iodide-catalyzed reactions require approximately 40 minutes to reach maximum rate and over 100 minutes for complete conversion, while copper tetrafluoroborate accelerates the reaction to completion within minutes due to the weakly coordinating nature of the tetrafluoroborate counterion [8].

The polyethylene glycol backbone of N-(Azido-PEG2)-N-Boc-PEG4-acid provides enhanced solubility in both aqueous and organic media, enabling CuAAC reactions to proceed efficiently under diverse conditions. However, the chelating properties of PEG chains and the carboxylic acid functionality can lead to copper complexation, potentially affecting reaction kinetics and product purification [9].

Reaction Conditions and Scope

Standard CuAAC protocols for N-(Azido-PEG2)-N-Boc-PEG4-acid employ copper(I) catalysts generated in situ from copper(II) salts with reducing agents such as sodium ascorbate. The reaction proceeds optimally in aqueous or mixed aqueous-organic solvents at room temperature to 50°C. The presence of accelerating ligands such as tris(benzyltriazolylmethyl)amine can further enhance reaction rates while maintaining high yields [9] [11].

High-temperature conditions using copper powder in continuous flow reactors have demonstrated successful CuAAC transformations, achieving excellent yields with reduced reaction times. These conditions are particularly advantageous for gram-scale synthesis while maintaining safety protocols for azide handling [12].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition provides a copper-free alternative for bioconjugation with N-(Azido-PEG2)-N-Boc-PEG4-acid, eliminating concerns regarding copper toxicity in biological systems [4] [13] [14].

Mechanistic Foundation

SPAAC reactions exploit the inherent ring strain of cyclic alkynes to lower the activation barrier for azide-alkyne cycloaddition. The driving force derives from the enthalpic release accompanying strain relief in the cyclic alkyne, which can exceed 188 kJ/mol upon triazole formation [4]. This thermodynamic driving force enables the reaction to proceed without external catalysis.

Density functional theory calculations indicate that the enhanced reactivity of strained alkynes results from the reduced energy required to distort the alkyne and azide into the transition state geometry. The ring strain destabilizes the ground state of the cyclic alkyne while maintaining a similar transition state energy compared to unstrained systems [13].

Strained Alkyne Partners

Common strained alkyne partners for N-(Azido-PEG2)-N-Boc-PEG4-acid include dibenzocyclooctyne derivatives and bicyclononyne compounds. Dibenzocyclooctyne shows particularly high reactivity with rate constants approaching 10⁻¹ M⁻¹s⁻¹ in aqueous media [14] [15]. Second-generation difluorinated cyclooctynes exhibit enhanced reactivity due to electron-withdrawing fluorine substitution at the propargylic position [13].

Bicyclononyne derivatives demonstrate excellent stability and reactivity balance, making them suitable for biological applications requiring extended reaction times. These compounds maintain sufficient reactivity for bioconjugation while avoiding premature degradation in complex biological milieu [15].

Kinetic Characteristics and Environmental Effects

SPAAC reactions proceed with rate constants typically ranging from 10⁻³ to 10¹ M⁻¹s⁻¹, significantly slower than CuAAC but sufficient for many bioconjugation applications [4] [16]. The reaction rate shows remarkable sensitivity to the local environment, with plasma-mediated reactions demonstrating up to 70-fold acceleration compared to simple organic solvents [17].

The reaction exhibits limited regioselectivity, producing both 1,4- and 1,5-triazole regioisomers in varying ratios depending on the strained alkyne structure and reaction conditions. This contrasts with the complete 1,4-selectivity observed in CuAAC reactions [15].

Biological Compatibility and Applications

The bioorthogonal nature of SPAAC makes it particularly valuable for live cell applications and in vivo studies. The reaction proceeds efficiently in complex biological environments without interference from endogenous biomolecules. SPAAC demonstrates excellent stability across wide pH ranges and shows minimal sensitivity to oxidative conditions [4] [15].

However, the larger steric bulk of strained alkyne partners can limit the degree of functionalization in densely packed systems compared to CuAAC. This limitation becomes particularly apparent in high-density bioconjugation applications where steric hindrance prevents complete substitution [18].

Acid-Labile Boc Deprotection Dynamics

The tert-butyloxycarbonyl protecting group in N-(Azido-PEG2)-N-Boc-PEG4-acid provides reversible masking of the amine functionality, enabling selective deprotection under controlled acidic conditions [19] [20] [21].

Mechanistic Pathway

Boc deprotection proceeds through a well-characterized mechanism initiated by protonation of the carbonyl oxygen under acidic conditions. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating subsequent bond cleavage [22] [23]. The mechanism involves four distinct steps: protonation, elimination, decarboxylation, and final product formation.

Initial protonation of the carbonyl oxygen by the acid catalyst creates a resonance-stabilized intermediate that activates the C-O bond adjacent to the tert-butyl group. Heterolytic cleavage of this bond generates a tert-butyl cation and a carbamic acid intermediate [22] [20]. The tert-butyl cation either undergoes deprotonation to form isobutylene gas, polymerizes to form oligomeric species, or reacts with available nucleophiles.

The carbamic acid intermediate rapidly undergoes spontaneous decarboxylation to release carbon dioxide and generate the free amine product. Under the acidic reaction conditions, the amine becomes protonated to form the corresponding ammonium salt, which can be neutralized in a separate workup step [22] [24].

Kinetic Studies and Rate Dependencies

Detailed kinetic investigations reveal that Boc deprotection exhibits second-order dependence on acid concentration, indicating the involvement of two acid molecules in the rate-determining step [21] [25]. This unusual kinetic behavior suggests a general acid-catalyzed separation of a reversibly formed ion-molecule pair arising from the fragmentation of the protonated tert-butyl carbamate.

The reaction rate shows significant variation depending on the acid employed. Trifluoroacetic acid requires large excess concentrations to achieve reasonable reaction rates and demonstrates inverse kinetic dependence on trifluoroacetate concentration. In contrast, hydrochloric acid, sulfuric acid, and methanesulfonic acid show the expected second-order kinetic dependence [21].

Deprotection Conditions and Optimization

Standard deprotection protocols employ trifluoroacetic acid in dichloromethane at concentrations ranging from 25% to neat TFA. Reaction times typically range from 1 to 4 hours at room temperature, achieving yields of 85-95% [24] [26]. The use of cation scavengers such as anisole or thioanisole helps prevent alkylation side reactions caused by the tert-butyl cation intermediate [20].

Alternative deprotection methods include hydrochloric acid in methanol, which provides comparable yields with reduced solvent toxicity. Thermal deprotection under solvent-free conditions at 120-140°C offers an environmentally benign alternative, though yields are typically lower (70-85%) [27]. Novel methods using oxalyl chloride in methanol achieve excellent yields (80-90%) under mild conditions with reaction times of 1-4 hours [19].

Selectivity and Compatibility

The Boc group demonstrates excellent stability toward nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it compatible with a wide range of synthetic transformations [19] [20]. The acid-labile nature allows selective deprotection in the presence of other protecting groups, provided appropriate acid strength and conditions are employed.

In the context of N-(Azido-PEG2)-N-Boc-PEG4-acid, care must be taken to avoid conditions that might affect the azide functionality or promote unwanted side reactions with the carboxylic acid group. The PEG backbone generally remains stable under standard deprotection conditions [28].

Carboxylic Acid Activation Mechanisms

The terminal carboxylic acid of N-(Azido-PEG2)-N-Boc-PEG4-acid serves as a versatile coupling handle for amide bond formation and esterification reactions through various activation strategies [29] [30] [31].

Carbodiimide-Mediated Activation

Carbodiimide coupling represents the most extensively studied activation method for the carboxylic acid functionality. The mechanism begins with nucleophilic attack of the carboxylate on the central carbon of the carbodiimide, forming an O-acylisourea intermediate [32] [29]. This highly reactive intermediate can follow multiple pathways depending on the reaction conditions and additives present.

In the presence of primary amines, the O-acylisourea undergoes direct aminolysis to form the desired amide product with concomitant formation of a urea byproduct. However, this pathway competes with intramolecular rearrangement to form an unreactive N-acylurea side product, which reduces overall coupling efficiency [32].

The addition of nucleophilic additives such as hydroxybenzotriazole or N-hydroxysuccinimide dramatically improves coupling efficiency by intercepting the O-acylisourea intermediate to form more stable activated esters. These activated esters exhibit enhanced stability while maintaining sufficient reactivity toward primary amines [29] [30].

EDC/NHS Coupling Protocol

The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide provides an optimized protocol for carboxylic acid activation. EDC reacts with the carboxylic acid to generate the O-acylisourea intermediate, which is rapidly captured by NHS to form a stable NHS ester [30] [31].

The NHS ester demonstrates remarkable stability in aqueous solution while remaining highly reactive toward primary amines at physiological pH. The reaction proceeds through nucleophilic attack of the amine on the NHS ester carbonyl, with displacement of the NHS leaving group to form the amide product [30].

This protocol enables efficient coupling reactions in buffered aqueous media, making it particularly suitable for bioconjugation applications. The water-soluble nature of EDC facilitates product purification through aqueous extraction of excess reagent and byproducts [29].

Advanced Coupling Reagents

Modern coupling reagents such as HATU and COMU provide enhanced reactivity and reduced racemization compared to traditional carbodiimide methods. These uronium and aminium-based reagents form highly reactive activated esters that couple rapidly with primary amines [33] [34].

HATU activation proceeds through formation of a tetramethyluronium intermediate that reacts with the carboxylate to generate an activated ester. The reaction typically requires only 15-30 minutes for completion and proceeds with minimal racemization of adjacent stereocenters [33].

Mechanistic Considerations for PEG-Containing Systems

The polyethylene glycol backbone of N-(Azido-PEG2)-N-Boc-PEG4-acid introduces unique mechanistic considerations for carboxylic acid activation. The proximal PEG chains can participate in intramolecular interactions that influence the reactivity and selectivity of activation reactions [31].

Studies on polymethacrylic acid systems reveal that adjacent carboxylic acid groups can undergo intramolecular anhydride formation during EDC/NHS activation, driven by the Thorpe-Ingold effect. While N-(Azido-PEG2)-N-Boc-PEG4-acid contains only a single carboxylic acid, the flexible PEG spacers may influence the local environment and affect activation kinetics [31] [35].

The chelating properties of PEG chains can also interact with metal-based coupling reagents, potentially affecting reaction rates and requiring optimization of reagent stoichiometry. These considerations become particularly important in large-scale synthesis where reagent efficiency and product purity are critical [9].

Data Tables

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₄₂N₄O₁₀ |

| Molecular Weight (g/mol) | 522.59 |

| CAS Number | 2093153-82-1 |

| Appearance | Solid |

| Solubility | Water soluble (PEG backbone) |

| Storage Temperature | -20°C |

| Functional Groups | Azide, Boc-protected amine, Carboxylic acid, PEG chains |

Click Chemistry Reaction Data

| Reaction Type | Catalyst Required | Reaction Partners | Rate Constants (M⁻¹s⁻¹) | Selectivity | Biocompatibility |

|---|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Yes (Cu(I) catalyst) | Terminal alkynes | 10² - 10⁴ | 1,4-triazole exclusively | Limited (copper toxicity) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No (copper-free) | Strained alkynes (DBCO, BCN) | 10⁻³ - 10¹ | Both 1,4- and 1,5-triazoles | High (bioorthogonal) |

Boc Deprotection Methods

| Deprotection Method | Conditions | Typical Yield (%) | Mechanism |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA/DCM (1:1), RT, 1-2h | 85-95 | Acid-catalyzed elimination |

| Hydrochloric Acid (HCl) | HCl/MeOH, RT, 1-4h | 80-90 | Acid-catalyzed elimination |

| Thermal Deprotection | 120-140°C, solvent-free | 70-85 | Thermal elimination |

| Oxalyl Chloride/Methanol | Oxalyl chloride/MeOH, RT, 1-4h | 80-90 | Electrophilic activation |

| Base-mediated (for phenolic Boc) | Sodium tert-butoxide/THF | 85-95 | Base-catalyzed elimination |

Carboxylic Acid Activation Methods

| Activation Method | Reagents | Activated Intermediate | Coupling Partner | Reaction Time |

|---|---|---|---|---|

| EDC/NHS Coupling | EDC·HCl + NHS or Sulfo-NHS | NHS ester | Primary amines | 30 min - 2h |

| HATU Activation | HATU + base (DIPEA) | HATU active ester | Primary amines | 15-30 min |

| Carbodiimide (DCC/DIC) | DCC or DIC + HOBt | O-acylisourea | Primary amines | 1-4h |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl chloride | Amines, alcohols | 1-2h |

| Fischer Esterification | Alcohol + H⁺ catalyst | Protonated carboxylic acid | Alcohols | 2-12h |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.